![molecular formula C20H16FN3O3 B2539080 2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide CAS No. 1376308-71-2](/img/structure/B2539080.png)
2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including medical research and drug development.
Scientific Research Applications
2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide has shown potential in various scientific research applications. One of its main applications is in drug development. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound may also induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been shown to induce apoptosis in cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide in lab experiments is its potential in drug development. This compound has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to explore its potential in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to optimize the synthesis method of this compound and improve its efficacy in lab experiments.
Synthesis Methods
The synthesis of 2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide involves the reaction of 2-hydroxy-1,1'-biphenyl-2-carboxylic acid with thionyl chloride to form 2-chloro-1,1'-biphenyl-2-carboxylic acid. This compound is then reacted with 2-hydroxyethyl hydrazine to yield 2-{[1,1'-biphenyl]-2-yloxy}-N'-(2-hydroxyethyl)acetohydrazide. The final step involves the reaction of this compound with 6-fluoropyridine-3-carbonyl chloride to form 2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide.
properties
IUPAC Name |
6-fluoro-N'-[2-(2-phenylphenoxy)acetyl]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-18-11-10-15(12-22-18)20(26)24-23-19(25)13-27-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDOLJAIKDUVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.